molecular formula C18H18ClNO3 B12733893 Xylopine hydrochloride CAS No. 30437-13-9

Xylopine hydrochloride

Cat. No.: B12733893
CAS No.: 30437-13-9
M. Wt: 331.8 g/mol
InChI Key: FOJIIGFMQZGRBN-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Comparison with Similar Compounds

Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .

Conclusion

This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.

Biological Activity

Xylopine hydrochloride is an aporphine alkaloid that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. This article reviews the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications based on a variety of research studies.

Overview of this compound

  • Chemical Classification : Aporphine alkaloid
  • CAS Number : 517-71-5
  • Molecular Formula : C_17H_19N
  • Molecular Weight : 253.35 g/mol

Xylopine has been shown to induce cytotoxic effects primarily through the following mechanisms:

  • Oxidative Stress Induction :
    • Xylopine treatment leads to increased production of reactive oxygen species (ROS) such as hydrogen peroxide and nitric oxide, which contribute to cellular damage and apoptosis .
    • The reduction in glutathione levels in treated cells indicates oxidative stress, which is critical for its cytotoxic effects .
  • Cell Cycle Arrest :
    • The compound causes G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle . This is evidenced by increased internucleosomal DNA fragmentation and morphological changes consistent with apoptosis.
  • Apoptosis Pathway Activation :
    • Xylopine triggers caspase-mediated apoptosis via a p53-independent pathway. Inhibition studies using caspase inhibitors have confirmed the role of caspases in mediating cell death induced by xylopine .

Cytotoxicity Studies

Xylopine has demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from several studies:

Cell Line IC50 (μM) Treatment Duration Mechanism
HCT11624.672 hoursInduces G2/M arrest, apoptosis via ROS production
MCF76.448 hoursIncreased DNA fragmentation and mitochondrial depolarization
HepG226.648 hoursCaspase-3 activation, oxidative stress
SCC-914.048 hoursApoptosis induction and cell cycle arrest
HL-6020.072 hoursROS-mediated apoptosis

Case Studies and Research Findings

A notable study published in Cancer Letters examined the effects of xylopine on HCT116 colon cancer cells in both monolayer cultures and three-dimensional multicellular spheroids . The results indicated that xylopine not only reduced cell viability significantly but also altered the morphology of spheroids, suggesting enhanced drug permeability.

Another investigation focused on the oxidative stress response in xylopine-treated cells, revealing that pre-treatment with antioxidants like N-acetylcysteine reduced both ROS levels and apoptosis rates, further confirming the role of oxidative stress in xylopine's mechanism of action .

Properties

CAS No.

30437-13-9

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride

InChI

InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1

InChI Key

FOJIIGFMQZGRBN-PFEQFJNWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl

Origin of Product

United States

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